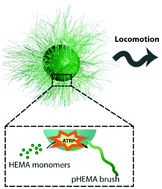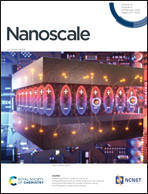Surface polymerization induced locomotion†
Nanoscale Pub Date: 2021-05-17 DOI: 10.1039/D1NR01465J
Abstract
Nano- and micromotors are self-navigating particles that gain locomotion using fuel from the environment or external power sources to outperform Brownian motion. Herein, motors that make use of surface polymerization of hydroxyethylmethylacrylate to gain locomotion are reported, synthetically mimicking microorganisms’ way of propulsion. These motors have enhanced Brownian motion with effective diffusion coefficients up to ∼0.5 μm2 s−1 when mesoporous Janus particles are used. Finally, indication of swarming is observed when high numbers of motors homogenously coated with atom-transfer radical polymerization initiators are used, while high-density Janus motors lost their ability to exhibit enhanced Brownian motion. This report illustrates an alternative route to self-propelled particles, employing a polymerization process that has the potential to be applied for various purposes benefiting from the tool box of modern polymer chemistry.

Recommended Literature
- [1] Atomic Spectrometry Update—References
- [2] Efficient organic dye-sensitized thin-film solar cells based on the tris(1,10-phenanthroline)cobalt(II/III) redox shuttle†
- [3] Contents list
- [4] Photoaddition of 2,3-dimethylbut-2-ene to the benzene ring. Effects of a proton donor
- [5] Bis(imino)phenoxide complexes of aluminium
- [6] Magnetic properties of RBzPy[Ni(α-tpdt)2] (R = H, Br, F): effects of cis–trans disorder†‡
- [7] InSe: a two-dimensional semiconductor with superior flexibility†
- [8] A platform for more sustainable chitin films from an ionic liquid process†
- [9] Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate)†
- [10] Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect?†










